molecular formula C15H15N5 B604763 5-Phenyl-7-pyrrolidin-1-yl-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 1201912-19-7

5-Phenyl-7-pyrrolidin-1-yl-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B604763
CAS No.: 1201912-19-7
M. Wt: 265.31g/mol
InChI Key: WSBJVKFGYNJISJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Phenyl-7-pyrrolidin-1-yl-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is part of the triazolopyrimidine family, known for its diverse biological activities, including anticancer, antiviral, and neuroprotective properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-7-pyrrolidin-1-yl-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-phenyl-1H-[1,2,4]triazole-3-amine with pyrrolidine and a suitable aldehyde or ketone. The reaction is usually carried out in the presence of a catalyst such as acetic acid or a base like sodium hydroxide, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain the reaction conditions precisely .

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-7-pyrrolidin-1-yl-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the pyrrolidine ring .

Scientific Research Applications

5-Phenyl-7-pyrrolidin-1-yl-[1,2,4]triazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Phenyl-7-pyrrolidin-1-yl-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Phenyl-7-pyrrolidin-1-yl-[1,2,4]triazolo[1,5-a]pyrimidine stands out due to its unique combination of a phenyl group and a pyrrolidine ring, which imparts specific biological activities not observed in other similar compounds. Its ability to act on multiple molecular targets makes it a versatile compound in medicinal chemistry .

Properties

CAS No.

1201912-19-7

Molecular Formula

C15H15N5

Molecular Weight

265.31g/mol

IUPAC Name

5-phenyl-7-pyrrolidin-1-yl-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C15H15N5/c1-2-6-12(7-3-1)13-10-14(19-8-4-5-9-19)20-15(18-13)16-11-17-20/h1-3,6-7,10-11H,4-5,8-9H2

InChI Key

WSBJVKFGYNJISJ-UHFFFAOYSA-N

SMILES

C1CCN(C1)C2=CC(=NC3=NC=NN23)C4=CC=CC=C4

Origin of Product

United States

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